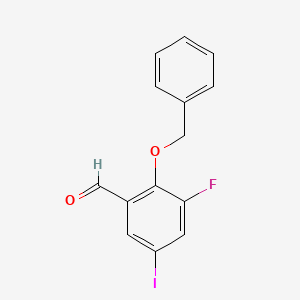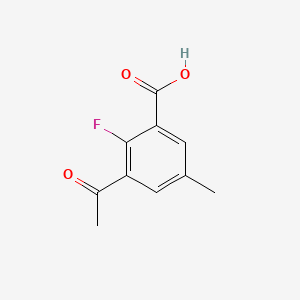![molecular formula C75H131NP2Si4 B14768987 iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)
iPrN[P(C6H4-p-Si(nBu)3)2]2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound iPrN[P(C6H4-p-Si(nBu)3)2]2 is a bis(phosphine) ligand where the aryl groups are substituted with bulky tributylsilyl groups. This compound is known for its application in catalysis, particularly in the field of ethylene tetramerization, which is a process used to produce 1-octene, a valuable comonomer in the production of polyolefins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iPrN[P(C6H4-p-Si(nBu)3)2]2 involves several steps:
Preparation of 1-bromo-4-lithiobenzene: 1,4-Dibromobenzene is treated with n-butyllithium in tetrahydrofuran at -78°C to generate 1-bromo-4-lithiobenzene.
Formation of 1-bromo-4-(tributylsilyl)benzene: The 1-bromo-4-lithiobenzene is then reacted with tributylsilyl chloride to obtain 1-bromo-4-(tributylsilyl)benzene.
Coupling with diphosphine: The resulting compound is coupled with diphosphine to form this compound.
Industrial Production Methods
For industrial-scale production, the synthesis is scaled up to a 10-gram scale, ensuring that the reaction conditions are optimized for higher yields and cost-effectiveness. The use of inexpensive reagents like triisobutylaluminum instead of modified methylaluminoxane helps in reducing the overall production cost .
Analyse Chemischer Reaktionen
Types of Reactions
iPrN[P(C6H4-p-Si(nBu)3)2]2 undergoes various types of reactions, including:
Coordination with metal centers: This compound forms complexes with metals like chromium, which are used in catalytic processes.
Substitution reactions: The bulky tributylsilyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Triisobutylaluminum: Used as a co-catalyst in the formation of chromium complexes.
Chromium chloride: Reacts with this compound to form active catalytic species.
Major Products
Wissenschaftliche Forschungsanwendungen
iPrN[P(C6H4-p-Si(nBu)3)2]2 has several applications in scientific research:
Wirkmechanismus
The mechanism by which iPrN[P(C6H4-p-Si(nBu)3)2]2 exerts its effects involves:
Coordination with metal centers: The compound coordinates with chromium centers to form active catalytic species.
Prevention of inactive species formation: The bulky tributylsilyl groups prevent the formation of inactive species, ensuring high catalytic activity.
Catalytic cycle: The catalytic cycle involves the formation and breaking of bonds between ethylene molecules, leading to the selective production of 1-octene.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- iPrN[P(C6H4-p-Si(1-hexyl)3)2]2
- iPrN[P(C6H4-p-Si(1-octyl)3)2]2
- iPrN[P(C6H4-p-Si(2-ethylhexyl)3)2]2
- iPrN[P(C6H4-p-Si(3,7-dimethyloctyl)3)2]2
Uniqueness
The uniqueness of iPrN[P(C6H4-p-Si(nBu)3)2]2 lies in its bulky tributylsilyl groups, which play a crucial role in preventing the formation of inactive species and ensuring high catalytic activity. This makes it a highly effective ligand for catalytic processes compared to its analogs .
Eigenschaften
Molekularformel |
C75H131NP2Si4 |
|---|---|
Molekulargewicht |
1221.1 g/mol |
IUPAC-Name |
N,N-bis[bis(4-tributylsilylphenyl)phosphanyl]propan-2-amine |
InChI |
InChI=1S/C75H131NP2Si4/c1-15-27-55-79(56-28-16-2,57-29-17-3)72-47-39-68(40-48-72)77(69-41-49-73(50-42-69)80(58-30-18-4,59-31-19-5)60-32-20-6)76(67(13)14)78(70-43-51-74(52-44-70)81(61-33-21-7,62-34-22-8)63-35-23-9)71-45-53-75(54-46-71)82(64-36-24-10,65-37-25-11)66-38-26-12/h39-54,67H,15-38,55-66H2,1-14H3 |
InChI-Schlüssel |
KVMWKOXUXIWLFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](CCCC)(CCCC)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](CCCC)(CCCC)CCCC)N(C(C)C)P(C3=CC=C(C=C3)[Si](CCCC)(CCCC)CCCC)C4=CC=C(C=C4)[Si](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)








